molecular formula C14H18O2 B1347235 Cyclohexyl 4-methoxyphenyl ketone CAS No. 7469-80-9

Cyclohexyl 4-methoxyphenyl ketone

Cat. No.: B1347235
CAS No.: 7469-80-9
M. Wt: 218.29 g/mol
InChI Key: ONAQFEDKGYXCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 4-methoxyphenyl ketone is an organic compound with the molecular formula C14H18O2. It is a ketone characterized by the presence of a cyclohexyl group and a 4-methoxyphenyl group attached to a carbonyl carbon. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 4-methoxyphenyl ketone can be synthesized through the Friedel-Crafts acylation of anisole (4-methoxybenzene) with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

  • Anisole is mixed with cyclohexanecarbonyl chloride.
  • Aluminum chloride is added to the mixture to catalyze the reaction.
  • The reaction mixture is stirred at a controlled temperature, usually around 0°C to room temperature, for several hours.
  • The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative catalysts and solvents may be explored to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-methoxyphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Cyclohexyl 4-methoxyphenyl ketone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme interactions and metabolic processes.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of cyclohexyl 4-methoxyphenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the ketone can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or other proteins. Additionally, the methoxy group on the phenyl ring can participate in electronic interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Cyclohexyl 4-methoxyphenyl ketone can be compared with other similar compounds, such as:

    Cyclohexyl phenyl ketone: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Methoxyacetophenone: Contains a methoxy group but has an acetyl group instead of a cyclohexyl group, leading to different chemical properties.

    Cyclohexyl 4-hydroxyphenyl ketone: The hydroxyl group provides different reactivity compared to the methoxy group.

Uniqueness: The presence of both the cyclohexyl and 4-methoxyphenyl groups in this compound imparts unique chemical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

cyclohexyl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAQFEDKGYXCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322877
Record name Cyclohexyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7469-80-9
Record name NSC402217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexyl(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

42.6 g (0.291 mol) of cyclohexanecarbonyl chloride and then 30 g (0.277 mol) of anisole are added dropwise at room temperature to a suspension of 44.4 g (0.33 mol) of aluminium chloride in 120 ml of dichloroethane. The reaction mixture is stirred for 1 h and allowed to stand overnight. For working up, the mixture is poured into ice-water and the aqueous phase is extracted with dichloromethane. The organic phase is washed with 1N NaOH and water, dried over sodium sulphate and concentrated in vacuo.
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To commercially available nitromethane (5 ml) were added commercially available anisole (0.5 ml), commercially available cyclohexanecarbonyl chloride (0.63 ml) and commercially available ytterbium(III) trifluoromethanesulfonate (288 mg), and the admixture was stirred at 60° C. for 3 hours. The reaction mixture was partitioned between water and chloroform, and the chloroform layer was washed with saturated aqueous sodium hydrogen carbonate and brine and then dried with anhydrous sodium sulfate. After removing the solvent by reduced-pressure distillation, the resulting residue was purified by chromatography on silica gel eluting with chloroform to obtain 517 mg of the title compound (yield: 51%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl 4-methoxyphenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclohexyl 4-methoxyphenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclohexyl 4-methoxyphenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclohexyl 4-methoxyphenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclohexyl 4-methoxyphenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclohexyl 4-methoxyphenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.